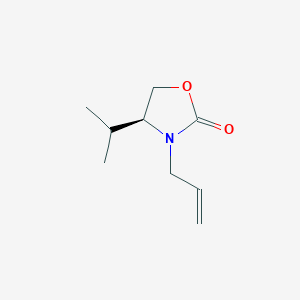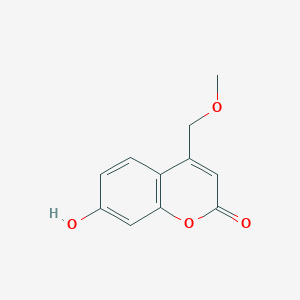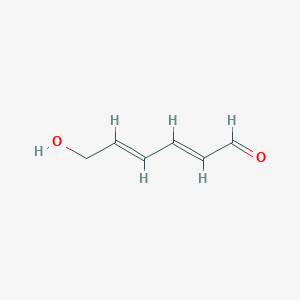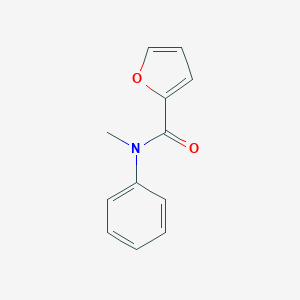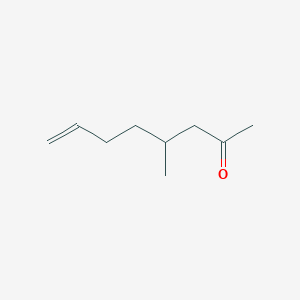
4-Methyloct-7-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloct-7-en-2-one, also known as muscone, is a natural organic compound that was first isolated from musk deer in the early 20th century. It is known for its musky odor and is widely used in the perfume industry. However, recent scientific research has shown that muscone has several other applications beyond its use in perfumes. In
Aplicaciones Científicas De Investigación
Muscone has been found to have several scientific research applications, including its use as an odorant in sensory research, as a potential therapeutic agent for neurological disorders, and as a potential antitumor agent. In sensory research, 4-Methyloct-7-en-2-one is used as a reference odorant due to its distinctive musky odor. In neurological research, 4-Methyloct-7-en-2-one has been shown to have neuroprotective effects and may have potential therapeutic applications for diseases such as Alzheimer's and Parkinson's. In cancer research, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells.
Mecanismo De Acción
The mechanism of action of 4-Methyloct-7-en-2-one is not yet fully understood. However, it is believed to act on several biochemical pathways, including the regulation of neurotransmitters, the modulation of ion channels, and the inhibition of tumor cell growth.
Efectos Bioquímicos Y Fisiológicos
Muscone has several biochemical and physiological effects, including its ability to regulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to modulate ion channels such as the NMDA receptor, which is involved in learning and memory. In addition, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscone has several advantages for lab experiments, including its distinctive musky odor, which makes it a useful reference odorant in sensory research. It is also relatively easy to synthesize and has several potential therapeutic applications. However, 4-Methyloct-7-en-2-one has several limitations, including its potential toxicity at high doses and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on 4-Methyloct-7-en-2-one, including its potential therapeutic applications for neurological disorders and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses. Finally, there is potential for the development of new synthesis methods for 4-Methyloct-7-en-2-one that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Methyloct-7-en-2-one, or 4-Methyloct-7-en-2-one, has several scientific research applications beyond its use in perfumes. It has potential therapeutic applications for neurological disorders and cancer and is a useful reference odorant in sensory research. Further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses.
Métodos De Síntesis
Muscone can be synthesized through several methods, including the oxidation of 4-Methyloct-7-en-2-one precursor compounds such as tetrahydro-4-methyl-2H-pyran-2-one. Another method involves the use of microorganisms such as Pseudomonas aeruginosa to produce 4-Methyloct-7-en-2-one through biotransformation of 4-Methyloct-7-en-2-one precursors.
Propiedades
Número CAS |
140902-60-9 |
|---|---|
Nombre del producto |
4-Methyloct-7-en-2-one |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
4-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
XWIZYKUTPBZTJX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)CC(=O)C |
SMILES canónico |
CC(CCC=C)CC(=O)C |
Sinónimos |
7-Octen-2-one, 4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



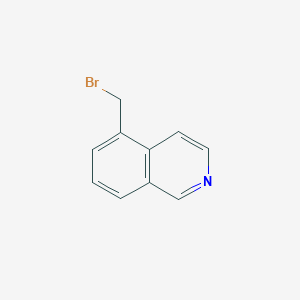
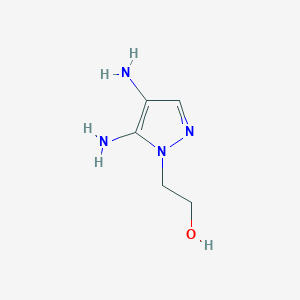
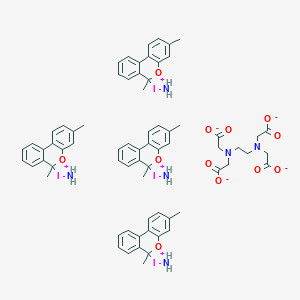
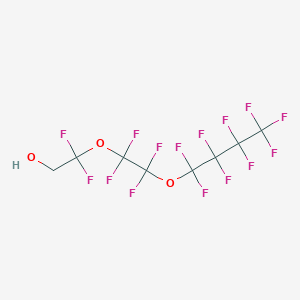
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
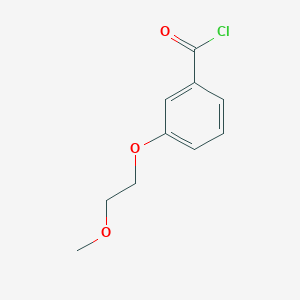
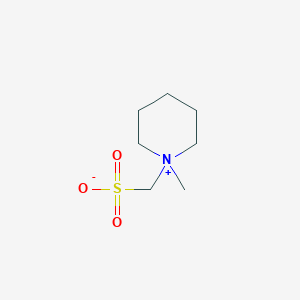
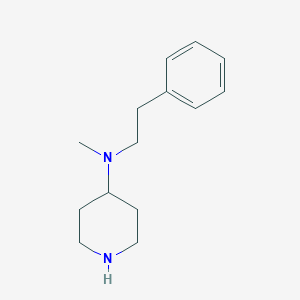
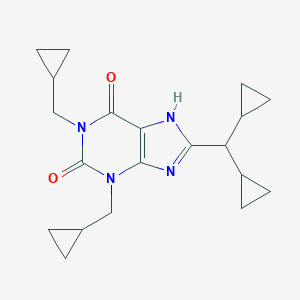
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
